2-Thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-thiophenecarbaldehyde with N-(3-methylphenyl)thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the thiosemicarbazone moiety can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: It can bind to metal ions, forming stable complexes that can inhibit enzymes such as ribonucleotide reductase.
Pathways Involved: The inhibition of ribonucleotide reductase leads to a decrease in DNA synthesis, which can result in the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
- 2-Thiophenecarbaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 2-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3-Phenylacrylaldehyde N-(3-methylphenyl)thiosemicarbazone
Comparison: 2-Thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other aromatic rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
479055-41-9 |
---|---|
Molecular Formula |
C13H13N3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-thiophen-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3S2/c1-10-4-2-5-11(8-10)15-13(17)16-14-9-12-6-3-7-18-12/h2-9H,1H3,(H2,15,16,17)/b14-9+ |
InChI Key |
JFLYYEGANHUCFZ-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.